molecular formula C24H22N2O3 B2983577 N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 896272-55-2

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2983577
CAS No.: 896272-55-2
M. Wt: 386.451
InChI Key: WMVCSAOMGUIWCG-UHFFFAOYSA-N
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Description

N-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide is a synthetic compound featuring a [1,1'-biphenyl]-4-carboxamide core linked to a 5-oxopyrrolidin-3-yl moiety substituted with a 3-methoxyphenyl group.

Properties

IUPAC Name

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-29-22-9-5-8-21(15-22)26-16-20(14-23(26)27)25-24(28)19-12-10-18(11-13-19)17-6-3-2-4-7-17/h2-13,15,20H,14,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVCSAOMGUIWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate can then undergo cyclization with a suitable diketone to form the pyrrolidinone ring. The final step involves coupling the pyrrolidinone derivative with a biphenyl carboxylic acid or its derivative under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles like thiols or amines can be used in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of the carbonyl group in the pyrrolidinone ring can produce a hydroxyl-substituted pyrrolidine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activities, such as anti-inflammatory or anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects can be explored in preclinical studies for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific biological context and require further investigation through experimental studies.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Biphenyl Carboxamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Synthesis Yield Spectral Data (MS [M+H]+)
Target Compound C24H22N2O3* 386.45* Not Reported 3-Methoxyphenyl-pyrrolidinone Not Reported Not Reported
19a () C22H20FNO3 366.39 125–127 2'-Fluoro-3'-methoxy, N-(3-methoxyphenyl) Not Reported 366
20a () C22H20FNO2 350.39 91–94 2'-Fluoro-3'-methyl, N-(3-methoxyphenyl) Not Reported 350
22a () C22H19NO4 361.39 139–141 Benzo[d][1,3]dioxol-5-yl, N-(3-methoxyphenyl) Not Reported 362
11a () C22H21NO3 347.41 Oil 3'-Methoxy, N-(4-methoxyphenyl) Not Reported 348
N-(3-Pyridinyl)[1,1'-biphenyl]-4-carboxamide () C18H14N2O 274.32 Not Reported Pyridin-3-yl Not Reported Not Reported

*Estimated based on structural analysis.

Key Observations:

Substituent Effects on Physicochemical Properties: Electron-withdrawing groups (e.g., fluorine in 19a and 20a) increase melting points compared to alkyl substituents (e.g., methyl in 20a) due to enhanced dipole interactions .

Synthetic Routes: Most biphenyl carboxamides (e.g., 19a, 20a) are synthesized via Suzuki-Miyaura coupling between bromobenzamide intermediates and boronic acids, followed by purification via chromatography . The target compound likely employs a similar strategy, though its pyrrolidinone moiety may require additional steps, such as cyclization or protection/deprotection sequences .

The 3-methoxyphenyl group in the target compound may enhance binding to hydrophobic enzyme pockets, as seen in sulfonamide-based inhibitors .

Comparison with Pyrrolidinone-Containing Analogues

Table 2: Pyrrolidinone Derivatives

Compound Name () Molecular Formula Key Structural Differences from Target Compound
1-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]-N-(oxan-4-ylmethyl)piperidine-4-carboxamide C25H33N3O5 4-Methoxyphenyl (vs. 3-methoxyphenyl in target), Piperidine-carboxamide tail

Key Observations:

  • Pharmacokinetics : The piperidine-carboxamide tail in ’s compound could enhance blood-brain barrier penetration, whereas the target’s biphenyl system may favor peripheral action.

Analytical Characterization

  • Spectroscopy : Similar compounds (e.g., 19a, 22a) are characterized using $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS, with molecular ions ([M+H]+) confirming synthesis . The target compound would require analogous validation.
  • Purity : HPLC purification (≥95% purity) is standard for biphenyl carboxamides, as seen in and .

Biological Activity

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide is a compound of interest in pharmacological research due to its potential biological activities. This article synthesizes available data regarding its biological properties, including pharmacodynamics, mechanisms of action, and therapeutic implications.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C23H22N2O3
Molecular Weight 374.44 g/mol
LogP 3.55
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 1
Polar Surface Area 47.99 Ų

These properties suggest that the compound has moderate lipophilicity and a suitable profile for cellular membrane permeability, which is crucial for its biological activity.

Research indicates that compounds with similar structural motifs often interact with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound may involve modulation of signaling pathways associated with inflammation and thrombosis.

Antithrombotic Potential

The compound's potential as an antithrombotic agent can be inferred from its structural analogs. For example:

Compound IDIC50 (nM)Remarks
9e165Active thrombin inhibitor
9g1300Less potent than 9e

These findings highlight the importance of substituent groups on the pyrrolidine structure influencing biological activity. The presence of a methoxy group may enhance binding affinity and specificity toward thrombin.

Study on Structural Variants

A comparative analysis of various pyrazole-based compounds revealed that modifications in the phenyl moiety significantly affected their inhibitory potency against thrombin. Compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups . This suggests that this compound may benefit from further optimization to improve its pharmacological profile.

Pharmacokinetics and Toxicology

Preliminary studies indicate that compounds similar to this compound exhibit favorable pharmacokinetic properties, including good absorption and distribution profiles. However, comprehensive toxicological assessments are necessary to evaluate safety before clinical applications can be considered.

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